Cyclohexane-1,3,5-tricarboxylic acid

Overview

Description

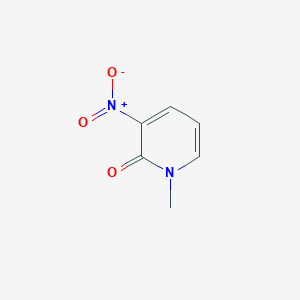

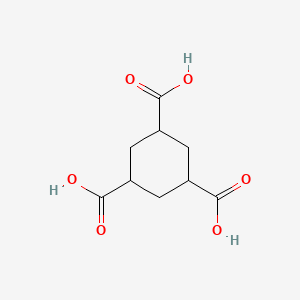

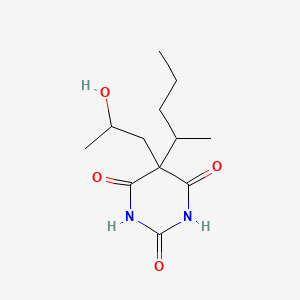

Cyclohexane-1,3,5-tricarboxylic acid, also known as 1,3,5-Cyclohexanetricarboxylic acid, is a chemical compound with the molecular formula C9H12O6 . It exists as a cis and trans mixture .

Synthesis Analysis

The synthesis of cis, cis-Cyclohexane-1,3,5-tricarboxylic acid and its derivatives such as its trimethyl ester, 1,3,5-trimethylated and 1,3,5-tribenzylated derivatives has been reported . These were prepared and their structures studied using two-dimensional NMR spectroscopy in conjunction with X-ray crystallography . Additionally, new metal-organic frameworks (MOFs) were hydrothermally synthesized using this compound .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray crystallography . The X-ray crystal structure of the 1:1 complex of a tripodal abiotic receptor and cis-cyclohexane-1,3,5-tricarboxylic acid has been reported .Chemical Reactions Analysis

This compound has been co-crystallised with a range of organic bases containing one, two or more hydrogen bond acceptors . Various supramolecular acid motifs have been identified, including tapes, sheets, and interpenetrating networks .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 216.19 . The melting point is reported to be between 211-215 °C .Scientific Research Applications

Structural Studies and Conformations

- CTA and its derivatives exhibit a chair conformation, with the carboxyl groups occupying equatorial positions. This conformation persists in both solution and crystalline states (Chan et al., 1991).

- The crystal structure of CTA has been characterized, showing unique hydrogen bond motifs and the formation of supramolecular structures (Nowell et al., 2003).

Supramolecular Architectures

- CTA forms various supramolecular acid motifs when co-crystallized with organic bases, demonstrating the potential for creating intricate molecular architectures (Shan et al., 2003).

Applications in Molecular Recognition

- A cyclohexane tricarboxylic acid has been shown to be an effective spacer for phosphate guests, indicating its potential in molecular recognition and sensor applications (Raposo et al., 1995).

Liquid Crystals and Electro-optical Behavior

- The use of cyclohexane, including cyclohexane tricarboxylic acid, as a linkage in liquid crystals leadsto diverse mesomorphism and unique electro-optical behaviors. This includes ferroelectric properties and the formation of twist grain boundary phases (Cowling et al., 2011).

Chemistry of Esterification and Plasticization

- Plant oil-derived cyclohexane tricarboxylic acid triesters have been suggested as potential plasticizers, indicating their applicability in enhancing the flexibility of polymers like PVC (Biermann et al., 2012).

Conformational Studies and Isomerization

- Studies on cyclohexane-1,3,5-tricarbonitrile, an analog of CTA, have revealed interesting conformational dynamics and stereoselectivity in reaction systems, which can be crucial for understanding the chemistry of CTA derivatives (Chuang et al., 2001).

Coordination Chemistry and Material Science Applications

- The coordination chemistry of cyclohexanepolycarboxylic acids, including cyclohexane tricarboxylic acid, has been explored for applications in materials science, particularly in magnetic materials (Lin & Tong, 2011).

Crystallography at Low Temperatures

- The structure of Kemp's acid, a derivative of CTA, has been determined at low temperatures, providing insights into its crystalline behavior under different conditions (Hazell & Toftlund, 1999).

Safety and Hazards

Cyclohexane-1,3,5-tricarboxylic acid is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this chemical .

Mechanism of Action

Mode of Action

It has been observed to form complexes with various organic bases, indicating that it may interact with its targets through hydrogen bonding . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated .

Biochemical Pathways

Whether cta interacts with this or other pathways is currently unknown .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown

Result of Action

It has been observed to form supramolecular structures, such as tapes, sheets, and interpenetrating networks, when co-crystallized with various organic bases .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity

Biochemical Analysis

Biochemical Properties

Cyclohexane-1,3,5-tricarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, such as citrate synthase and aconitase . These interactions are crucial for the regulation of metabolic pathways and energy production in cells. This compound can also form complexes with proteins, influencing their structure and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in the TCA cycle, leading to changes in metabolic flux and energy production . Additionally, this compound can impact cell signaling pathways by interacting with signaling molecules and receptors, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes in the TCA cycle, thereby affecting the overall metabolic flux . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to this compound can also result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the TCA cycle. It interacts with enzymes such as citrate synthase and aconitase, which are key components of the TCA cycle . These interactions influence the overall metabolic flux and energy production in cells. Additionally, this compound can affect the levels of metabolites and cofactors involved in these pathways, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical properties and interactions with biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within specific subcellular regions can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects.

Properties

IUPAC Name |

cyclohexane-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHDNRBKSLBLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937053, DTXSID901247638 | |

| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25357-95-3, 16526-68-4, 16526-69-5 | |

| Record name | 25357-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)